molecular formula C11H13ClN2O B1439399 N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride CAS No. 852227-91-9

N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride

Cat. No.: B1439399
CAS No.: 852227-91-9
M. Wt: 224.68 g/mol
InChI Key: IQAKKFFFHDBEQB-UHFFFAOYSA-N
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Description

N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H13ClN2O. It is known for its unique structure, which includes a phenylisoxazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    N-Methylation:

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methylamine group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form different structures.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced isoxazole derivatives.

    Substitution: Various substituted phenylisoxazole derivatives.

Scientific Research Applications

N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride
  • N-Methyl-1-(4-phenylisoxazol-5-yl)methanamine hydrochloride

Uniqueness

N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride is unique due to the position of the phenyl group on the isoxazole ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-methyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c1-12-8-10-7-11(14-13-10)9-5-3-2-4-6-9;/h2-7,12H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAKKFFFHDBEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NOC(=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670185
Record name N-Methyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852227-91-9
Record name 3-Isoxazolemethanamine, N-methyl-5-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852227-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(5-phenyl-1,2-oxazol-3-yl)methyl]amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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